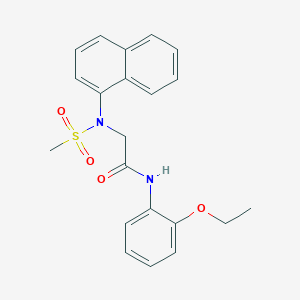![molecular formula C20H24N2O6S B3452473 ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452473.png)
ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as EGM-10, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. This compound has also been found to modulate the expression of various biomarkers, including cytokines, chemokines, and oxidative stress markers.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, including:
1. Investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes.
2. Development of more efficient synthesis methods for this compound to improve its yield and solubility.
3. Exploration of the mechanism of action of this compound in more detail to identify potential targets for drug development.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety.
5. Development of this compound derivatives with improved pharmacological properties.
Conclusion:
This compound is a promising small molecule compound with potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects are still being investigated, but it has shown promising results in preclinical studies. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective drug for clinical use.
Scientific Research Applications
Ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
ethyl 2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-4-27-16-12-10-15(11-13-16)22(29(3,25)26)14-19(23)21-18-9-7-6-8-17(18)20(24)28-5-2/h6-13H,4-5,14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKPDDTGBINFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




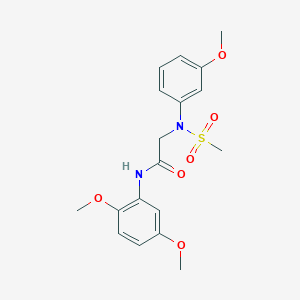
![methyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3452415.png)
![5-(methylthio)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3452428.png)
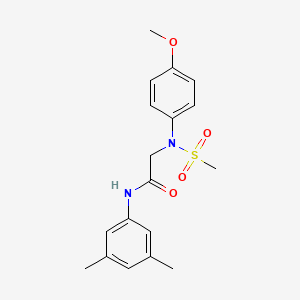
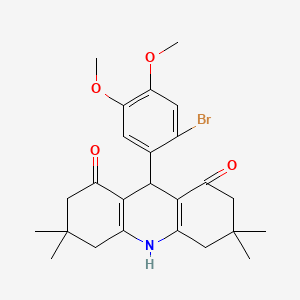
![2-[benzyl(phenylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3452451.png)
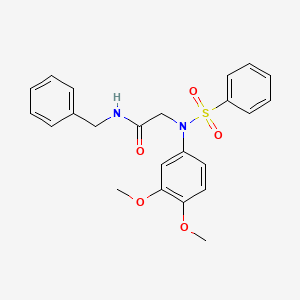
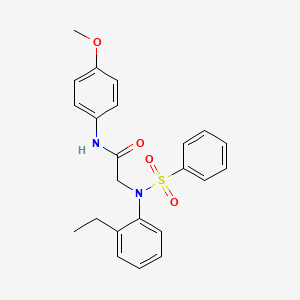
![N~2~-(2,4-dimethoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452477.png)
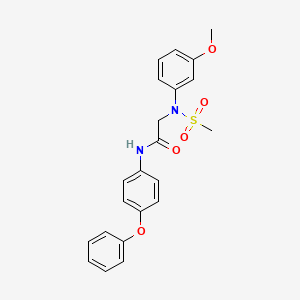
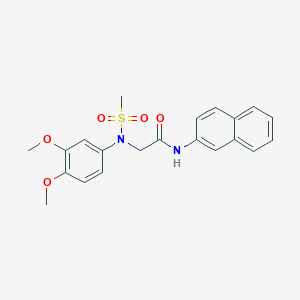
![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3452493.png)
